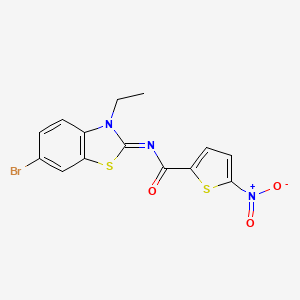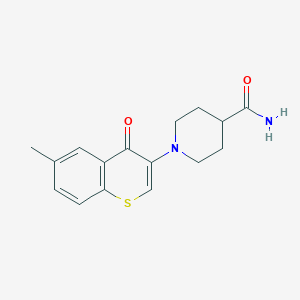![molecular formula C9H12O B2672937 4-Ethynyl-2-oxabicyclo[2.2.2]octane CAS No. 2460749-03-3](/img/structure/B2672937.png)
4-Ethynyl-2-oxabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-2-oxabicyclo[2.2.2]octane is a chemical compound with the CAS Number: 2460749-03-3 . It has a molecular weight of 136.19 . The IUPAC name for this compound is this compound . It is considered a new saturated bioisostere of the phenyl ring .
Synthesis Analysis
The key synthesis step of this compound involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This compound is incorporated into the structure of Imatinib and Vorinostat (SAHA) drugs instead of the phenyl ring .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12O/c1-2-9-5-3-8(4-6-9)10-7-9/h1,8H,3-7H2 . The design of the structure is based on the analysis of the advantages and disadvantages of the previously used bioisosteres: bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 136.19 . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Polyfunctional Glycosyl Derivatives
The oxabicyclo[3.2.1]octane framework, a close relative of 4-Ethynyl-2-oxabicyclo[2.2.2]octane, serves as a crucial structural element in many biologically significant compounds. Its synthesis leads to polyfunctional glycosyl derivatives, utilized as initial compounds for creating oxygen heterocyclic natural molecules, notably in the pyran or furan series. This pathway underscores the compound's pivotal role in synthesizing biologically active molecules and potential pharmaceuticals (M. Y. Ievlev et al., 2016).
Molecular Rotor Arrays and Symmetry Breaking
Research on the molecule bis((4-(4-pyridyl)ethynyl)bicyclo[2.2.2]oct-1-yl)buta-1,3-diyne, which contains two chiral rotators linked by a diyne fragment, has provided insights into correlated motion and rotational barriers in crystalline arrays of molecular rotors. This study demonstrates the molecule's application in understanding the dynamics of molecular machines and could have implications for the development of new materials with unique optical properties (C. Lemouchi et al., 2013).
Catalysis and Organic Synthesis
1,4-Diazabicyclo[2.2.2]octane, another structurally similar compound, is widely used in organic synthesis due to its role as an effective catalyst. It has been applied in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, highlighting its utility in producing biologically active compounds with potential pharmaceutical applications. This showcases the compound's versatility and importance in facilitating various organic transformations (F. Shirini et al., 2017).
Desymmetrization and Natural Product Synthesis
The structural framework of oxabicyclo[3.2.1]octane is utilized in the desymmetrization process leading to 6,8-dioxabicyclo[3.2.1]octanes. This innovative strategy has been employed in the synthesis of natural product analogs such as (+)-exo-brevicomin, showcasing the compound's utility in creating complex molecular architectures found in nature (S. D. Burke et al., 1999).
Applications in Light-Induced Chemical Reactions
The compound's structure is instrumental in studies exploring light-induced [2 + 2] cycloadditions, demonstrating its potential in developing new synthetic methodologies that are regio- and diastereoselective. This research highlights its applicability in creating strained polysubstituted 2-azabicyclo[4.2.0]octanes, further emphasizing its significance in innovative chemical synthesis (Chengfeng Wang & Zhan Lu, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethynyl-2-oxabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-9-5-3-8(4-6-9)10-7-9/h1,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRNQCGEERKPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CCC(CC1)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
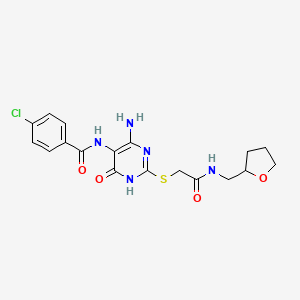


![Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate](/img/structure/B2672857.png)
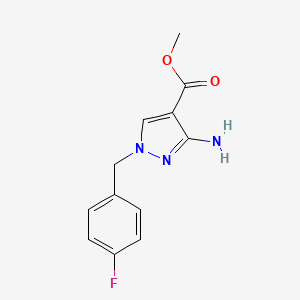
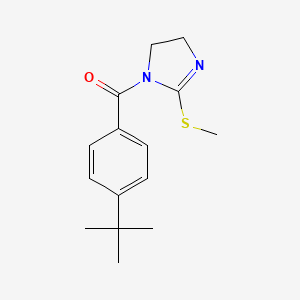
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide](/img/structure/B2672861.png)

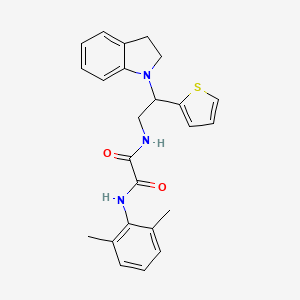

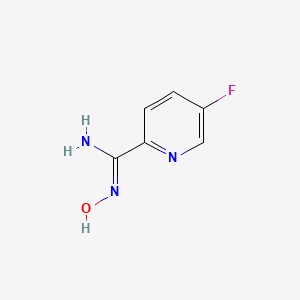
![Methyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2672873.png)
